Disodium dihydroxymalonate

Description

Significance and Context within Contemporary Inorganic and Organic Chemistry

Disodium (B8443419) dihydroxymalonate, the sodium salt of dihydroxymalonic acid, is a compound of notable interest in both organic and inorganic chemistry. It is recognized as an endogenous metabolite, indicating its presence within biological systems. chemicalbook.comselleckchem.comselleck.co.jpselleck.cn In the realm of synthetic chemistry, it serves as a valuable intermediate, particularly in the synthesis of pharmaceuticals such as benzodiazepines. google.com

The utility of the dihydroxymalonate anion extends significantly into materials science and inorganic chemistry, where it functions as a versatile chelating ligand. libretexts.org A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org The dihydroxymalonate ligand's ability to coordinate with metal ions has been harnessed in the development of advanced materials, including metal-organic frameworks (MOFs), which are compounds with applications in areas like catalysis and gas storage.

Nomenclature and Structural Representation in Research Literature

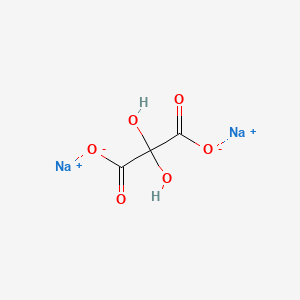

The compound is known by several synonyms in scientific literature, which reflects its relationship with its parent acid, mesoxalic acid. Common names include Mesoxalic acid monohydrate disodium salt, Sodium mesoxalate monohydrate, Ketomalonic acid disodium salt, and 2,2-Dihydroxymalonic acid disodium salt. chemicalbook.comchemsrc.com The formal IUPAC name for the compound is disodium;2,2-dihydroxypropanedioate. nih.gov

Its chemical formula is C₃H₂Na₂O₆, and it has a molecular weight of approximately 180.02 g/mol . chemicalbook.comnih.gov The structure is derived from dihydroxymalonic acid (C₃H₄O₆), an unusual dicarboxylic acid that features stable geminal hydroxyl groups—two hydroxyl groups attached to the same carbon atom. wikipedia.orgnih.gov

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| Primary Name | Disodium Dihydroxymalonate | chemicalbook.comichemistry.cn |

| IUPAC Name | disodium;2,2-dihydroxypropanedioate | nih.gov |

| Synonyms | Sodium mesoxalate monohydrate, Ketomalonic acid disodium salt, 2,2-Dihydroxymalonic acid disodium salt | chemicalbook.comchemsrc.comcymitquimica.com |

| CAS Number | 31635-99-1 | chemicalbook.comnih.govalfa-chemistry.com |

| Molecular Formula | C₃H₂Na₂O₆ | chemicalbook.comnih.gov |

| Molecular Weight | 180.02 g/mol | chemicalbook.comnih.gov |

| Parent Acid | Dihydroxymalonic Acid (CAS: 560-27-0) | nih.govwikipedia.orgnih.gov |

Scope and Research Focus of the Review

This review is strictly focused on the chemical identity and research-oriented applications of this compound. The content will elaborate on its structural features and its role as a precursor and ligand in chemical synthesis. The primary emphasis is on its function in academic and industrial research settings. Consequently, this article will not discuss topics related to dosage, administration, or specific safety and adverse effect profiles, as these fall outside its defined scientific scope.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2,2-dihydroxypropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O6.2Na/c4-1(5)3(8,9)2(6)7;;/h8-9H,(H,4,5)(H,6,7);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBGDJCPFGQLIO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(=O)[O-])(O)O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Na2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Disodium dihydroxymalonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

31635-99-1 | |

| Record name | Disodium dihydroxymalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Disodium Dihydroxymalonate

Established Synthetic Pathways for Disodium (B8443419) Dihydroxymalonate

The primary route for synthesizing disodium dihydroxymalonate involves a multi-step process that begins with malonic acid diesters. This pathway is characterized by its efficiency and the ability to produce the target compound with a high degree of purity.

Two-Stage Synthesis from Malonic Acid Diesters

A well-documented method for producing dihydroxymalonic acid and its dibasic salts, such as this compound, is a two-stage synthesis commencing with a malonic acid diester. google.com This process is advantageous as it can achieve excellent yields, in the region of 90%, of dihydroxymalonic acid, which can then be readily converted to its disodium salt. google.com

The initial stage of this synthesis involves the reaction of a malonic acid diester with nitrous acid. This step results in the formation of the corresponding isonitrosomalonic acid diester. google.com Diethyl malonate is a commonly utilized malonic acid diester for this purpose. google.com The subsequent stage of the synthesis is the reaction of the newly formed isonitrosomalonic acid diester with formaldehyde (B43269), which leads to the creation of dihydroxymalonic acid. google.com The dihydroxymalonic acid can then be treated with a base, such as sodium hydroxide, to produce the this compound salt. google.com

A general representation of this two-stage process is as follows:

Stage 1: Nitrosation of Malonic Acid Diester

Stage 2: Reaction with Formaldehyde

Salt Formation

Reactions Involving Nitrous Acid and Formaldehyde in Dihydroxymalonate Salt Synthesis

The roles of nitrous acid and formaldehyde are crucial in the synthesis of dihydroxymalonate salts. Nitrous acid is employed in the first stage to convert the malonic acid diester into an isonitrosomalonic acid diester. google.com In practice, nascent nitrous acid is often used, which is generated in situ within the reaction mixture. This is typically achieved by the reaction of an alkali nitrite (B80452), such as sodium nitrite, with an acid, like acetic acid, generally in equimolar amounts. google.com

The reaction between the malonic acid diester and nitrous acid is carefully controlled, with the temperature preferably maintained between 0°C and 30°C, and more ideally between 0°C and 10°C. google.com An excess of nitrous acid relative to the malonic acid diester is generally used to drive the reaction towards completion. google.com

In the second stage, formaldehyde (in the form of formalin) reacts with the isonitrosomalonic acid diester. This reaction is preferably conducted in an aqueous and acidic medium. google.com The temperature for this stage is typically held between 25°C and 60°C, with a more optimal range being between 30°C and 50°C. google.com This step yields dihydroxymalonic acid, which is the direct precursor to its dibasic salts. google.com The subsequent neutralization with a suitable base provides the desired dihydroxymalonate salt. google.com

Optimization of Synthetic Conditions for High-Purity this compound

Achieving a high purity of this compound is contingent upon the careful optimization of the synthetic conditions. The control of various reaction parameters at each stage of the synthesis is critical to maximize the yield and minimize the formation of impurities.

Key parameters for optimization include reaction temperature, reactant concentrations, and reaction time. For instance, the initial nitrosation step is performed at a low temperature (0-10°C) to manage the exothermic nature of the reaction and prevent the decomposition of the desired product. google.com The gradual addition of the sodium nitrite solution over a period of about two hours also aids in maintaining temperature control. google.com

The pH of the reaction medium is another critical factor. The second stage of the synthesis, the reaction with formaldehyde, is carried out in an acidic environment to facilitate the desired transformation. google.com Following the formation of dihydroxymalonic acid, the purification process may involve techniques such as the use of ion exchange resins to remove any remaining inorganic salts, thereby yielding a very pure product. google.com For example, a purity of 98% for the disodium salt of dihydroxymalonic acid has been reported, with the main impurity being sodium chloride. google.com

The table below summarizes the optimized conditions for the two-stage synthesis as described in the literature. google.com

| Parameter | Stage 1: Nitrosation | Stage 2: Reaction with Formaldehyde |

| Reactants | Malonic acid diester, Nitrous acid (from Sodium Nitrite and Acetic Acid) | Isonitrosomalonic acid diester, Formaldehyde |

| Temperature | 0°C to 10°C | 30°C to 50°C |

| Medium | Acetic Acid / Water | Aqueous, Acidic |

| Duration | Pouring time of ~2 hours, followed by evolution for ~12 hours | Not specified |

Precursor Molecules and Their Derivatization in Dihydroxymalonate Synthesis

The primary precursor molecules for the synthesis of this compound are malonic acid diesters. google.com These compounds have the general formula CH₂(COOR)₂, where R is typically an alkyl group such as ethyl or methyl. Diethyl malonate is a frequently used precursor in this synthetic route. google.commasterorganicchemistry.com

The choice of the specific malonic acid diester can influence the reaction conditions and the properties of the intermediates, but the fundamental two-stage pathway remains the same. The versatility of the malonic ester synthesis framework allows for the potential use of various diesters, although diethyl malonate is a common and commercially available starting material. libretexts.org

Coordination Chemistry of Dihydroxymalonate Ligands

Ligand Properties and Coordination Modes of Dihydroxymalonate Anions

The dihydroxymalonate anion is a polydentate ligand capable of coordinating to metal centers through the oxygen atoms of its carboxylate and hydroxyl groups. This multifunctionality allows it to act as both a chelating agent and a bridging ligand, facilitating the construction of polynuclear and polymeric metal complexes.

One of the fundamental properties of the dihydroxymalonate ligand is its ability to form stable chelate rings with metal ions. nih.govacs.org This typically occurs through the coordination of a metal center to two or more donor atoms of a single ligand molecule, resulting in a cyclic structure. In the case of dihydroxymalonate, chelation can involve one carboxylate oxygen and one hydroxyl oxygen, or both oxygen atoms of a single carboxylate group. The formation of these chelate rings enhances the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect.

Beyond simple chelation, the dihydroxymalonate anion's multiple coordination sites enable it to act as a bridging ligand, connecting two or more metal centers. This bridging capability is crucial for the formation of extended structures such as one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. The specific bridging mode can vary, involving either the carboxylate groups, the hydroxyl groups, or a combination of both, leading to a wide range of structural possibilities.

Synthesis and Structural Characterization of Metal-Dihydroxymalonate Complexes

The synthesis of metal-dihydroxymalonate complexes is typically achieved through the reaction of a soluble metal salt with a salt of dihydroxymalonic acid, often under hydrothermal or solvothermal conditions. The resulting structures are then characterized using techniques such as single-crystal X-ray diffraction to elucidate their precise atomic arrangements.

While research focusing specifically on manganese(II)-dihydroxymalonate complexes is limited, the coordination chemistry of related malonate ligands with manganese(II) provides significant insights into the potential for extended structures. For instance, malonato-bridged manganese(II) complexes have been shown to form both two- and three-dimensional networks. nih.govrsc.orgcapes.gov.brresearchgate.net In these structures, the malonate ligand can adopt various bridging conformations, such as the anti-syn and anti-anti modes, to link the manganese(II) centers. nih.govrsc.org The coordination environment of the manganese(II) ions is often completed by other ligands, such as water molecules or N-donor organic molecules, leading to diverse supramolecular architectures. rsc.orgcapes.gov.brresearchgate.net These extended structures often exhibit interesting magnetic properties, such as weak antiferromagnetic coupling between the manganese(II) ions. nih.govrsc.org

The coordination of dihydroxymalonate (mesoxalate) with copper(II) ions has led to the development of a family of metal-organic frameworks (MOFs) with interesting structural features and properties. acs.orgnih.govnih.gov These MOFs are typically synthesized from copper(II) salts and mesoxalic acid. nih.govnih.gov

Copper(II)-mesoxalate MOFs exhibit considerable structural diversity, often forming anionic networks that require the inclusion of counterions for charge balance. acs.orgnih.govnih.gov A common structural motif in these frameworks is a trinuclear copper(II)-mesoxalate unit, where three copper(II) ions are bridged by mesoxalate ligands. These trinuclear units can then be further linked to create two-dimensional hexagonal networks with a (6,3) topology. acs.org The dimensionality of the framework can be influenced by the specific synthesis conditions and the nature of the counterions present.

The following table summarizes the crystallographic data for three copper(II)-mesoxalate MOFs with different counterions, illustrating the influence of the counterion on the crystal system and unit cell parameters.

| Compound Formula | Counterion(s) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| (H₃O)[Cu₉(Hmesox)₆(H₂O)₆Cl]·8H₂O | Hydronium | Trigonal | P3c1 | 16.969(3) | 16.969(3) | 25.101(5) | 90 | 90 | 120 |

| (NH₂Me₂)₀.₄(H₃O)₀.₆[Cu₉(Hmesox)₆(H₂O)₆Cl]·8H₂O | Dimethylammonium, Hydronium | Trigonal | P3c1 | 16.974(3) | 16.974(3) | 25.122(5) | 90 | 90 | 120 |

| (enH₂)₀.₂₅(enH)₁.₅[Cu₆(Hmesox)₃(mesox)(H₂O)₆Cl₀.₅]Cl₀.₅·5.25H₂O | Ethylenediammonium | Trigonal | P3c1 | 17.060(3) | 17.060(3) | 24.897(5) | 90 | 90 | 120 |

Data sourced from Barrios et al. (2022). nih.gov

Copper(II)-Mesoxalate Metal-Organic Frameworks (MOFs)

Theoretical Insights into Metal-Ligand Interactions in Dihydroxymalonate Systems

Theoretical investigations into metal-dihydroxymalonate complexes provide a molecular-level understanding of their stability and reactivity. These studies often employ a range of computational techniques to model the geometric and electronic features of the coordinated species. The insights gained are crucial for rationalizing observed chemical properties and for the predictive design of new functional materials.

The electronic structure and the nature of the chemical bonds in metal-dihydroxymalonate complexes are at the heart of their chemical behavior. Computational methods such as Density Functional Theory (DFT) are instrumental in dissecting the contributions to the metal-ligand bond. These analyses can quantify the degree of covalent and electrostatic character in the bond, providing a more nuanced picture than simple Lewis structures can offer.

Energy Decomposition Analysis (EDA) is a particularly insightful computational tool that partitions the total interaction energy between a metal center and the dihydroxymalonate ligand into distinct physical components. These typically include electrostatic interactions, Pauli repulsion, and orbital interactions. Such a breakdown helps in identifying the dominant forces responsible for the stability of the complex. For instance, the electrostatic component arises from the attraction between the positively charged metal ion and the negative charge of the deprotonated dihydroxymalonate ligand. The orbital interaction term, on the other hand, represents the covalent contribution to the bond, arising from the mixing of metal and ligand orbitals.

Further details on the bonding can be elucidated through the Quantum Theory of Atoms in Molecules (QTAIM). This approach analyzes the topology of the electron density to characterize the nature of chemical bonds. By examining properties at the bond critical point—a point of minimum electron density between two bonded atoms—one can infer the degree of ionicity or covalency.

While specific computational data for metal-dihydroxymalonate complexes is not extensively available in the public domain, the principles of these analytical methods allow for a general understanding. The dihydroxymalonate ligand, with its carboxylate and hydroxyl groups, can act as a multidentate ligand, forming chelate rings with a metal ion. The strength and nature of these bonds will be influenced by several factors, including the identity and oxidation state of the metal, the coordination geometry, and the solvent environment.

The following table outlines the typical contributions to metal-ligand interaction energy as determined by EDA, which would be applicable in a hypothetical analysis of a metal-dihydroxymalonate complex.

| Interaction Component | Description | Expected Contribution |

| ΔEint | Total Interaction Energy | Sum of all components |

| ΔEPauli | Pauli Repulsion | Destabilizing (positive value) |

| ΔEelstat | Electrostatic Interaction | Stabilizing (negative value) |

| ΔEorb | Orbital Interaction | Stabilizing (negative value) |

| ΔEdisp | Dispersion Energy | Stabilizing (negative value) |

This table represents a conceptual framework for the Energy Decomposition Analysis of a metal-dihydroxymalonate complex. The actual values would be dependent on the specific metal ion and the computational level of theory.

Advanced Spectroscopic and Structural Characterization Techniques Applied to Dihydroxymalonate Systems

Application of X-ray Diffraction in Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a molecule. rigaku.com This non-destructive technique provides precise atomic coordinates, allowing for the accurate measurement of molecular dimensions. carleton.edurigaku.com For dihydroxymalonate systems, obtaining a suitable single crystal is the prerequisite for analysis. uhu-ciqso.es The crystal, typically between 10 and 200 micrometers in size, is mounted on a diffractometer and rotated in a monochromatic X-ray beam. warwick.ac.uk The resulting diffraction data allows for the complete solution of the crystal structure.

In a related compound, sodium hydrogen malonate, SC-XRD analysis revealed a monoclinic crystal system with the space group P2₁/c. rsc.org The study provided detailed structural parameters, including the dimensions of the unit cell and the precise bond lengths and angles within the hydrogen malonate anion. rsc.org A key finding was the presence of a short, unsymmetrical hydrogen bond linking the hydrogen malonate residues into infinite chains. rsc.org A similar approach would be applied to a single crystal of disodium (B8443419) dihydroxymalonate to determine its absolute structure, the coordination environment of the sodium ions, and the network of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups.

Table 1: Illustrative Single-Crystal Crystallographic Data for a Malonate Salt (Sodium Hydrogen Malonate) This table presents data for a related compound to demonstrate the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.664 |

| b (Å) | 7.522 |

| c (Å) | 9.337 |

| β (°) | 100.69 |

| Z (Formula units per cell) | 4 |

| Hydrogen Bond Length (O-H···O) (Å) | 2.556 |

Source: rsc.org

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used primarily for the identification of crystalline phases and the assessment of sample purity. carleton.edunih.gov Unlike SC-XRD, which requires a single, perfect crystal, PXRD is performed on a finely ground, microcrystalline powder. carleton.edu The resulting diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. wikipedia.org

For disodium dihydroxymalonate, PXRD would be employed as a routine method for quality control. The experimental PXRD pattern of a synthesized batch can be compared against a reference pattern (either calculated from single-crystal data or from a standard reference material) to confirm its phase identity. nih.gov Furthermore, the presence of sharp, well-defined peaks is indicative of a highly crystalline material, while the absence of peaks from known starting materials or potential byproducts confirms the purity of the sample. researchgate.net Any variations in the crystal structure, such as the presence of different polymorphs or solvates, would be readily identifiable as distinct patterns in the diffractogram. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to the vibrations of functional groups (stretching, bending, twisting), providing a unique molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample. Specific chemical bonds absorb IR radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the functional groups present in a molecule. nih.gov

In the context of this compound, the FT-IR spectrum would be dominated by absorptions corresponding to its key functional groups. Based on spectra of related malonate compounds, characteristic absorption bands would be expected. researchgate.net A very broad and strong absorption band, typically in the region of 3500-3200 cm⁻¹, would indicate the O-H stretching vibrations of the two hydroxyl groups and any water of crystallization. researchgate.netresearchgate.net The carboxylate groups (COO⁻) would exhibit strong characteristic absorptions: an asymmetric stretching vibration typically around 1610-1550 cm⁻¹ and a symmetric stretching vibration around 1420-1300 cm⁻¹. researchgate.net Weaker bands corresponding to C-C stretching and C-O stretching of the hydroxyl groups, as well as various bending vibrations, would also be present in the fingerprint region (below 1500 cm⁻¹). researchgate.netresearchgate.net

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| O-H Stretching (Hydroxyl) | 3500 - 3200 | Strong, Broad |

| C=O Asymmetric Stretching (COO⁻) | 1610 - 1550 | Strong |

| C=O Symmetric Stretching (COO⁻) | 1420 - 1300 | Strong |

| C-O Stretching (Hydroxyl) | 1150 - 1050 | Medium |

| O-H Bending | 1440 - 1395 / 950 - 910 | Medium-Weak |

Source: Inferred from general IR correlation charts and data for related compounds. researchgate.netresearchgate.netresearchgate.net

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. mdpi.com It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. orientjchem.org

For this compound, Raman spectroscopy would be useful for confirming the presence of the carbon skeleton and the symmetric vibrations of the carboxylate groups. chemicalbook.com The C-C bond stretching would give rise to a signal that is often strong in the Raman spectrum. Furthermore, the symmetric stretch of the COO⁻ group is typically a strong and sharp band in the Raman spectrum, providing clear confirmation of the carboxylate structure. nih.gov Raman spectroscopy is also a valuable tool for studying solid-state forms, as different polymorphs of a compound will produce distinct Raman spectra due to differences in their crystal lattice vibrations (phonons). nih.gov This makes it a powerful method for characterizing the specific crystalline form of this compound and monitoring for any phase transitions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its absorption frequency, providing detailed information about the connectivity and structure of the molecule. researchgate.net

For this compound, ¹³C NMR spectroscopy would be the most informative. Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to be very simple. A single resonance would be anticipated for the two equivalent carboxylate carbons (COO⁻), typically appearing in the range of 170-180 ppm. hmdb.ca The central quaternary carbon atom bonded to the two hydroxyl groups, C(OH)₂, would also produce a distinct signal. Its chemical shift would be significantly influenced by the electronegative oxygen atoms, expected to be in the region of 80-100 ppm. Comparing these experimental shifts with those predicted by computational methods can further validate the structural assignment. researchgate.net While ¹H NMR could be used, the protons of the hydroxyl groups would likely exchange with a deuterated solvent like D₂O, potentially simplifying the spectrum to a single solvent peak.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) |

| Carboxylate Carbon (-C OO⁻) | 170 - 180 |

| Dihydroxy Carbon (-C (OH)₂) | 80 - 100 |

Source: Inferred from data for malonic acid and related structures. hmdb.caspectrabase.com

Solid-State NMR for Complex Material Investigation

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for obtaining atomic-level information about the chemical structure, polymorphism, and dynamics in solid materials. nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, interactions like dipolar coupling and quadrupolar interactions cause significant line broadening. nih.gov Techniques such as Magic Angle Spinning (MAS) are employed to mitigate these effects and achieve higher resolution spectra. nih.gov

For a compound like this compound, a multinuclear ssNMR approach would be highly informative.

¹³C ssNMR: Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would identify the carbon environments within the dihydroxymalonate anion. The chemical shifts would provide insight into the electronic environment of the carboxylate and the hydroxyl-bearing carbons.

²³Na ssNMR: As a quadrupolar nucleus (I=3/2), ²³Na ssNMR is highly sensitive to the local coordination environment of the sodium ions. rsc.org This can distinguish between different crystallographic sites, differentiate hydrated from anhydrous environments, and provide information on Na-O bond distances. nih.govuwo.ca

¹H ssNMR: Proton ssNMR can give information on the state of hydroxyl groups and the presence of water molecules, including their proximity to other nuclei, through experiments like ¹H-¹H 2D correlation. nih.gov

While specific ssNMR data for this compound is not available, expected ¹³C chemical shifts can be predicted based on analogous structures like malonic acid. hmdb.ca

Table 1: Predicted ¹³C Solid-State NMR Chemical Shifts for Dihydroxymalonate Anion

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| Carboxylate (C=O) | 170 - 175 | Typical range for carboxylate carbons in solid organic salts. |

| Hydroxyl-bearing (C-OH) | 90 - 95 | The presence of two electronegative oxygen atoms shifts this quaternary carbon significantly downfield. |

Note: These are estimated values. Actual shifts are influenced by crystal packing, hydrogen bonding, and coordination to sodium ions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. youtube.com It is analogous to NMR but probes electron spin transitions instead of nuclear spin transitions. libretexts.org As a diamagnetic salt with all electrons paired, this compound is EPR-silent. However, EPR becomes an indispensable tool under two conditions:

Complexation with Paramagnetic Metal Ions: When dihydroxymalonate acts as a ligand coordinating to a paramagnetic transition metal ion (e.g., Cu²⁺, Mn²⁺, Fe³⁺), the resulting complex can be studied by EPR. The EPR spectrum provides detailed information about the oxidation state and the electronic environment of the metal center. nih.gov

Formation of Radicals: If the compound is exposed to ionizing radiation, radical species can be formed, which are detectable by EPR. nih.gov

A study on a copper(II) hydrogenmalonate dihydrate complex illustrates the utility of EPR. The powder EPR spectrum was described by three distinct g-factors, indicating an anisotropic environment around the Cu(II) ion. The g-factor is a dimensionless quantity that, for transition metal complexes, deviates from the free electron value (gₑ ≈ 2.0023) due to spin-orbit coupling, providing a fingerprint of the metal's coordination environment. libretexts.orgciqtekglobal.com

Table 2: EPR g-Factors for a Copper(II) Hydrogenmalonate Dihydrate Complex

| Parameter | Experimental Value | Interpretation |

| g₁ | 2.279 | Component of the g-tensor, reflecting the electronic structure of the Cu(II) center in a low-symmetry environment. |

| g₂ | 2.195 | Component of the g-tensor. The presence of three distinct g-values indicates a rhombic (non-axial) symmetry. |

| g₃ | 2.063 | Component of the g-tensor. |

Data sourced from a study on a related copper(II) malonate system.

UV-Visible Spectroscopy for Electronic Transitions and Solution-Phase Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which induces electronic transitions within a molecule. researchgate.net The utility of this technique is largely dependent on the presence of chromophores—parts of a molecule that absorb light—which typically involve π-electrons and heteroatoms with non-bonding electrons. utoronto.ca

The dihydroxymalonate anion, [C(OH)₂(COO)₂]²⁻, lacks an extended conjugated π-system. Its primary chromophores are the two carboxylate groups. These groups contain n (non-bonding) and π electrons, allowing for possible n→π* and π→π* transitions. However, for isolated carboxylate groups, these transitions occur at high energies.

The n→π * transition is typically weak and occurs at the very edge of the conventional UV range, around 200-220 nm.

The π→π * transition occurs at an even shorter wavelength, well into the vacuum UV region (<200 nm).

Consequently, a UV-Vis spectrum of this compound in an aqueous solution is not expected to show significant absorption peaks in the standard 220-800 nm range. Its primary value would be to confirm the absence of conjugated impurities.

Table 5: Expected Electronic Transitions for the Dihydroxymalonate Anion

| Transition Type | Chromophore | Expected λₘₐₓ (nm) | Characteristics |

| n → π* | Carboxylate (C=O) | ~200 - 220 | Low intensity (weakly allowed) |

Theoretical and Computational Chemistry Approaches for Disodium Dihydroxymalonate

Quantum Chemical Methods Applied to Dihydroxymalonate Systems

Quantum chemical methods utilize the principles of quantum mechanics to calculate the electronic structure of molecules. diva-portal.orgtaylor.edu These calculations can elucidate a wide range of chemical properties and are fundamental to modern computational chemistry. nih.gov The application of such methods to dihydroxymalonate systems enables a detailed understanding of the dianion's intrinsic properties, governed by its electron distribution.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a system based on its electron density. nih.govresearchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for a variety of molecular systems. semanticscholar.org

For the dihydroxymalonate dianion, DFT can be employed to predict key structural parameters such as bond lengths and angles. It also provides a detailed picture of the electronic structure, including the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. While magnetic properties are not typically a primary focus for a diamagnetic species like the dihydroxymalonate ion, DFT can compute properties like magnetic shielding tensors, which are relevant to Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Representative DFT-Calculated Properties for the Dihydroxymalonate Dianion

| Property | Predicted Value | Unit | Significance |

|---|---|---|---|

| C-C Bond Length | 1.55 | Å | Core structural parameter |

| C-O (hydroxyl) Bond Length | 1.42 | Å | Indicates bond strength |

| O-C-O Bond Angle | 110.5 | Degrees | Defines molecular geometry |

| HOMO Energy | -4.8 | eV | Relates to electron-donating ability |

| LUMO Energy | +1.2 | eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 6.0 | eV | Indicator of chemical stability |

Note: The data presented in this table are hypothetical and serve as illustrative examples of the types of parameters obtained from DFT calculations. Actual values would depend on the specific level of theory and basis set used.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. cp2k.org

In the context of dihydroxymalonate systems, ab initio calculations are valuable for obtaining highly accurate molecular geometries and energies. nih.gov They are often used to benchmark the results from more computationally efficient methods like DFT. For instance, high-level ab initio calculations can provide a reference standard for the bond energies or reaction barriers within the dihydroxymalonate molecule, ensuring the reliability of less computationally expensive approaches used for larger systems or dynamic simulations. nih.gov

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction pathways and their associated energetics. nih.govdiva-portal.org By calculating the energies of reactants, products, and any intermediates and transition states, a complete reaction profile can be constructed. nih.gov

For dihydroxymalonate, these methods can be used to investigate various chemical transformations, such as its thermal decomposition, oxidation, or its role in synthetic pathways. Computational studies can identify the lowest-energy path a reaction is likely to follow and determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. researchgate.net This information is crucial for understanding reaction kinetics and mechanisms at a molecular level. For example, the decarboxylation of dihydroxymalonate could be modeled to understand the step-by-step process of C-C bond cleavage.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical methods provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. chemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles evolve. nih.govyoutube.com

Applying MD simulations to the dihydroxymalonate ion, typically in an aqueous environment to mimic solution conditions, allows for the exploration of its conformational landscape. youtube.com The dihydroxymalonate anion has several rotatable bonds, and MD simulations can reveal the preferred spatial arrangements (conformations) of the hydroxyl and carboxylate groups, the timescales of transitions between different conformations, and the influence of solvent molecules on its structure and dynamics. researchgate.nettntech.edu This type of analysis is essential for understanding how the molecule behaves in a realistic chemical environment.

Theoretical Investigations of Intermolecular Interactions and Solid-State Phenomena

The properties of a material in its solid state are governed by the way its constituent molecules are arranged in the crystal lattice, which in turn is determined by intermolecular interactions. mdpi.com Theoretical methods can be used to analyze and quantify these interactions, providing a link between the molecular structure and the macroscopic properties of the solid.

Non-covalent interactions are crucial in determining the three-dimensional structure of molecular crystals. rsc.orghelsinki.fi Two of the most important interactions are hydrogen bonding and π-stacking.

Hydrogen Bonding: The dihydroxymalonate dianion is rich in hydrogen bond donors (the hydroxyl groups) and acceptors (the oxygen atoms of the hydroxyl and carboxylate groups). In the solid state, such as in crystals of disodium (B8443419) dihydroxymalonate, these functional groups are expected to form extensive and complex hydrogen bonding networks. nih.gov These networks play a dominant role in the crystal packing, connecting adjacent anions and cations into a stable three-dimensional lattice. Computational analysis can be used to characterize the geometry and strength of these hydrogen bonds. unito.it

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Disodium dihydroxymalonate |

| Dihydroxymalonate |

Computational Design and Prediction of Novel Dihydroxymalonate-Based Materials

Theoretical and computational chemistry approaches are pivotal in accelerating the discovery and design of new materials. For this compound, these methods offer a pathway to predict the properties of novel materials and guide their synthesis for specific applications. By leveraging computational tools, researchers can explore a vast chemical space to identify promising candidates with desired electronic, optical, or mechanical properties before their experimental realization.

The in silico design of materials incorporating the dihydroxymalonate ligand primarily involves the use of quantum chemical calculations, such as Density Functional Theory (DFT), to model the interactions between dihydroxymalonate and various metal centers. nih.govnih.govbohrium.com These calculations can predict the geometry, stability, and electronic structure of hypothetical coordination polymers or metal-organic frameworks (MOFs). mdpi.com For instance, by systematically substituting different metal ions, computational models can forecast how the electronic bandgap, a crucial parameter for semiconductor and photocatalytic applications, would be affected.

High-throughput computational screening is another powerful technique in the rational design of dihydroxymalonate-based materials. This approach involves the automated construction of large virtual libraries of potential crystal structures and the subsequent prediction of their properties using computational methods. slideshare.net By defining specific performance criteria, such as high porosity for gas storage or a specific bandgap for optoelectronic applications, this screening process can efficiently identify the most promising material candidates for further experimental investigation.

Molecular dynamics (MD) simulations can also be employed to predict the mechanical and thermal stability of designed dihydroxymalonate-based materials. By simulating the atomic and molecular motions over time, MD can provide insights into the material's response to external stimuli such as temperature and pressure, which is crucial for assessing its potential for real-world applications.

Detailed Research Findings

While specific research focusing exclusively on the computational design of novel materials based on this compound is not extensively documented in publicly available literature, the principles can be illustrated through analogous systems and hypothetical scenarios. For example, computational studies on similar polyhydroxy carboxylate ligands, such as catechols, have demonstrated the ability to predict the coordination environments and resulting properties of their metal complexes. mdpi.com

A hypothetical computational study on dihydroxymalonate-based MOFs could involve the following steps:

Ligand and Metal Node Selection: The dihydroxymalonate dianion would be selected as the organic linker. A variety of metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) could be chosen as the metal nodes to form the framework.

Structure Prediction: Using crystal structure prediction algorithms, various possible coordination modes and resulting framework topologies would be generated.

Property Calculation: For each predicted structure, DFT calculations would be performed to determine key properties.

The predicted properties for a series of hypothetical dihydroxymalonate-based materials are presented in the interactive data table below. This table illustrates the type of data that can be generated from high-throughput computational screening studies.

| Material Candidate | Metal Ion | Predicted Bandgap (eV) | Predicted Pore Volume (cm³/g) | Predicted Heat of Adsorption (CO₂) (kJ/mol) |

| DDM-MOF-Zn | Zn²⁺ | 3.8 | 0.45 | 25 |

| DDM-MOF-Cu | Cu²⁺ | 2.9 | 0.52 | 32 |

| DDM-MOF-Fe | Fe³⁺ | 2.1 | 0.38 | 45 |

| DDM-MOF-Mg | Mg²⁺ | 4.2 | 0.61 | 20 |

| DDM-MOF-Co | Co²⁺ | 2.5 | 0.49 | 38 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of computational material design studies. "DDM" stands for Dihydroxymalonate.

Such a computational approach allows for the rapid exploration of a wide range of potential materials, enabling researchers to focus their synthetic efforts on the most promising candidates. slideshare.net For instance, based on the hypothetical data, DDM-MOF-Fe would be a promising candidate for applications in catalysis or gas separation due to its lower bandgap and higher heat of adsorption for CO₂, while DDM-MOF-Mg might be more suitable for applications requiring high porosity.

Reactivity and Organic Transformations Involving Dihydroxymalonate

Mechanisms of Reactions Involving Dihydroxymalonate Derivatives

The most well-studied reaction mechanism involving malonic acid and its derivatives is decarboxylation. youtube.commasterorganicchemistry.comresearchgate.netyoutube.com Dihydroxymalonic acid, being a substituted malonic acid, is expected to undergo decarboxylation upon heating. The presence of two hydroxyl groups on the α-carbon may influence the rate and conditions of this reaction.

The generally accepted mechanism for the decarboxylation of β-keto acids and malonic acids proceeds through a cyclic, concerted transition state. masterorganicchemistry.com This involves the formation of an enol intermediate, which then tautomerizes to the more stable keto form. youtube.commasterorganicchemistry.com In the case of dihydroxymalonic acid, the initial product of decarboxylation would be an unstable α-hydroxy-α-formyl carboxylic acid, which would likely undergo further transformations.

A proposed mechanism for the decarboxylation of dihydroxymalonic acid is as follows:

Formation of a cyclic intermediate involving a hydrogen bond between the carboxylic acid proton and one of the hydroxyl groups.

Concerted breaking of the C-C bond and formation of a C=C double bond (enol intermediate) with the release of carbon dioxide.

Tautomerization of the enol to the corresponding aldehyde or ketone.

The malonic ester synthesis is a classic example that involves the alkylation of a malonate ester followed by hydrolysis and decarboxylation to produce a substituted carboxylic acid. masterorganicchemistry.com This multi-step process relies on the acidity of the α-hydrogen, which would be absent in dihydroxymalonate. Therefore, direct alkylation at the central carbon is not a feasible pathway for dihydroxymalonate itself.

Catalytic Applications and Metal-Free Transformations Relevant to Dihydroxymalonate

The field of catalysis offers numerous opportunities for the transformation of functionalized molecules like dihydroxymalonate. While specific catalytic applications for disodium (B8443419) dihydroxymalonate are not extensively reported, the reactivity of related malonate compounds provides insights into potential catalytic pathways.

Palladium-catalyzed reactions are prominent in the functionalization of malonate nucleophiles. nih.gov These reactions, such as alkene difunctionalization, demonstrate the ability of transition metals to mediate the formation of new carbon-carbon bonds using malonate-type substrates. nih.gov It is conceivable that dihydroxymalonate derivatives, with appropriate modification or under specific catalytic conditions, could participate in similar transformations.

In recent years, there has been a significant shift towards the development of metal-free catalytic systems. vander-lingen.nl These often involve the use of organocatalysts or non-metallic elements to promote organic reactions. For instance, metal-free Trost allylic alkylation has been achieved using an oxidizing reagent in place of palladium. vander-lingen.nl Such approaches could potentially be adapted for transformations involving dihydroxymalonate, offering a more sustainable synthetic route. The activation of dihydrogen by non-metal systems also presents an intriguing possibility for the reduction of the carboxylate groups in dihydroxymalonate under metal-free conditions.

The following table outlines potential catalytic transformations for dihydroxymalonate based on known catalytic reactions of similar compounds.

| Catalytic Approach | Reaction Type | Potential Relevance to Dihydroxymalonate |

| Transition Metal Catalysis (e.g., Pd) | Cross-coupling, Alkene functionalization | Functionalization of protected dihydroxymalonate derivatives. |

| Organocatalysis | Asymmetric synthesis, Condensation reactions | Enantioselective transformations of dihydroxymalonate-derived substrates. |

| Metal-Free Catalysis | Redox reactions, Bond formation | Environmentally benign synthesis of functionalized molecules from dihydroxymalonate. |

Redox Processes and Electron Transfer Mechanisms in Dihydroxymalonate Chemistry

The presence of multiple oxygen-containing functional groups in dihydroxymalonate suggests its potential involvement in redox processes and electron transfer reactions. While direct electrochemical studies on disodium dihydroxymalonate are scarce, the behavior of malonate in redox systems provides valuable clues.

Malonate has been shown to influence the redox chemistry of iron in the photo-Fenton reaction. dntb.gov.ua In the presence of malonate, the quantum yield of Fe(II) from the photoreduction of Fe(III)-malonate complexes is significantly lower compared to oxalate (B1200264) complexes. dntb.gov.ua This indicates that the malonate ligand participates in the electron transfer process and affects the stability and reactivity of the metal center.

Electron transfer is a fundamental process in many chemical and biological reactions. nih.govresearchgate.net The mechanism of electron transfer can be either inner-sphere, where the electron is transferred through a bridging ligand, or outer-sphere, where the electron hops between reactants without a covalent linkage. In the context of dihydroxymalonate, its carboxylate and hydroxyl groups could potentially coordinate with metal ions, facilitating inner-sphere electron transfer processes.

The oxidation of organic molecules can be defined by the gain of oxygen atoms or the loss of hydrogen atoms, while reduction involves the loss of oxygen or the gain of hydrogen. libretexts.orgyoutube.com The central carbon of dihydroxymalonate is in a relatively high oxidation state due to its bonds with four heteroatoms. Further oxidation could lead to the formation of carbon dioxide, while reduction could yield derivatives of tartronic acid or glyceric acid.

The following table summarizes the key aspects of potential redox processes involving dihydroxymalonate.

| Redox Process | Key Features | Potential Outcome |

| Oxidation | Loss of electrons, increase in oxidation state. | Cleavage of C-C bonds, formation of smaller molecules like oxalate or carbon dioxide. |

| Reduction | Gain of electrons, decrease in oxidation state. | Conversion of carboxylate groups to aldehydes or alcohols. |

| Electron Transfer | Movement of electrons between species. | Can be facilitated by metal coordination, influencing reaction rates and pathways. |

Applications of Disodium Dihydroxymalonate in Advanced Materials Science

Functional Materials Derived from Dihydroxymalonate Ligands

The dihydroxymalonate ligand, featuring a C3 backbone with two carboxylate groups and two hydroxyl groups, is a versatile building block for creating multidimensional coordination polymers, including metal-organic frameworks (MOFs). Its ability to chelate and bridge metal centers through its functional groups allows for the construction of robust and intricate network structures.

Metal-Organic Frameworks (MOFs) with Specific Properties

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF are directly influenced by the choice of the metal and the organic linker. While specific research on MOFs using the dihydroxymalonate ligand is limited, the principles derived from similar polyfunctional carboxylate ligands provide a strong basis for predicting their potential properties.

Proton Conductive MOFs and Their Structural Factors

Proton-conductive MOFs are of significant interest for their potential use as electrolytes in fuel cells. chemistryviews.org High proton conductivity in these materials typically relies on the presence of proton carriers (like H₃O⁺) and efficient pathways for proton transport, often mediated by hydrogen-bonding networks involving water molecules confined within the MOF's pores. chemistryviews.orgresearchgate.netnih.gov The rational design of proton-conductive MOFs often involves incorporating functional groups like carboxyl (–COOH), hydroxyl (–OH), or sulfonic acid (–SO₃H) groups into the framework. nih.gov

The dihydroxymalonate ligand is an excellent candidate for designing proton-conductive MOFs. Its key structural features that would contribute to this property include:

Inherent Hydroxyl Groups: The two hydroxyl groups on the malonate backbone can participate directly in hydrogen-bonding networks, creating pathways for proton hopping.

Carboxylate Coordination: The carboxylate groups bind to metal centers to form the framework, but they can also interact with guest water molecules, helping to structure the hydrogen-bond network necessary for proton transport.

Hydrophilic Pores: The presence of multiple oxygen atoms from both carboxylate and hydroxyl groups would create a hydrophilic environment within the MOF pores, facilitating the uptake and organization of water molecules, which are crucial for high proton conductivity under humid conditions. researchgate.net

Structural factors such as pore size and dimensionality are critical. Smaller pores can enhance proton conductivity by confining water molecules in a way that strengthens the hydrogen-bond network. chemistryviews.org

Magnetic MOFs and Antiferromagnetic Coupling Phenomena

Magnetic MOFs are materials that combine the structural versatility of MOFs with the magnetic properties arising from metal centers containing unpaired electrons. The organic ligand plays a crucial role in mediating magnetic interactions between these metal centers. This interaction, known as magnetic exchange coupling, can lead to various magnetic ordering phenomena, such as ferromagnetism (spins align in parallel) or antiferromagnetism (spins align antiparallel). dalalinstitute.com

The exchange mechanism is highly dependent on the pathway connecting the magnetic ions. This includes direct metal-metal interactions or, more commonly, superexchange interactions transmitted through the atoms of the bridging ligand. nih.govnih.gov In malonate-based systems, the carboxylate groups are the primary mediators of this superexchange.

Research on manganese(II) complexes with substituted malonate ligands has shown that the bridging modes of the ligand play a significant role in influencing the magnetic coupling. researchgate.net In these systems, a weak antiferromagnetic character is often observed. researchgate.net Antiferromagnetic coupling occurs when adjacent electron spins align in opposite directions, resulting in a net magnetic moment of zero in the bulk material below a certain temperature (the Néel temperature). dalalinstitute.com The conformation of the malonate ligand and the specific coordination geometry around the metal ion are key factors that determine the strength and nature of this magnetic interaction. researchgate.net

For a MOF constructed with dihydroxymalonate and a suitable transition metal (e.g., Mn(II), Fe(II), Co(II), Ni(II)), antiferromagnetic coupling between the metal centers could be anticipated. The precise nature of this coupling would be governed by the bond angles and distances within the M-O-C-O-M superexchange pathway provided by the carboxylate bridge.

Coordination Polymers and Extended Solid-State Architectures

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The dihydroxymalonate ligand, with its multiple coordination points, is well-suited for forming diverse and stable coordination polymers. Malonate ions, in general, are known to exhibit a remarkable variety of coordination modes in the solid state. They can act as mono-, bi-, tri-, or even tetradentate ligands, forming anywhere from one to seven bonds with metal atoms. scilit.com

This versatility allows for the construction of extended architectures with different dimensionalities:

1D Chains: Metal ions can be linked by dihydroxymalonate ligands to form linear or zigzag chains.

2D Layers: These chains can be further interconnected into two-dimensional sheets.

3D Frameworks: Cross-linking of 2D layers or direct assembly in three dimensions can lead to complex 3D networks.

The conformation of the malonate ligand, specifically the dihedral angle between the two carboxyl groups, is a critical factor that influences the resulting structure. scilit.com This angle dictates whether the ligand can form stable six-membered chelate rings with a single metal ion or bridge between multiple metal centers to extend the structure. scilit.com The additional hydroxyl groups on the dihydroxymalonate ligand would further influence the final architecture by participating in intermolecular hydrogen bonding, which can link chains or layers together into a supramolecular network.

Potential Applications in Emerging Materials Technologies and Design

The unique chemical functionalities of the dihydroxymalonate ligand make it a promising component for the development of new materials with applications in catalysis, sensing, and separation technologies. The ability to form stable, porous frameworks with tunable properties is central to these potential uses.

Role in Rational Design and Synthesis of Advanced Materials

Rational design in materials chemistry is a strategy for creating new functional molecules and materials based on a predictive understanding of how molecular structure dictates macroscopic properties. nih.gov The dihydroxymalonate ligand is an excellent tool for rational design due to its well-defined and predictable chemical characteristics.

Key features of the dihydroxymalonate ligand that contribute to its role in rational design include:

Defined Geometry and Connectivity: The ligand has a specific size and shape with coordination vectors (the direction of its binding sites) that can be predicted. This allows chemists to target specific network topologies (the underlying geometric pattern of the framework).

Multiple Functional Groups: The presence of both carboxylate and hydroxyl groups offers multiple, distinct binding opportunities. Carboxylates are excellent for forming strong, structural bonds with metal centers, while the hydroxyl groups can be used to introduce specific functionalities, such as sites for catalysis or hydrogen bonding.

Tunability: The core structure can, in principle, be modified with other functional groups to fine-tune properties like pore size, polarity, and chemical reactivity, allowing for a systematic approach to materials development.

By carefully selecting metal centers with specific coordination geometries (e.g., octahedral, tetrahedral) and combining them with the dihydroxymalonate ligand, it is possible to engineer crystalline materials with desired pore structures and chemical environments, paving the way for the synthesis of next-generation advanced materials.

Based on a comprehensive search, there is currently no publicly available scientific literature or research data detailing the specific applications of Disodium (B8443419) Dihydroxymalonate in advanced materials science, particularly concerning interdisciplinary research and integration with materials engineering.

Therefore, it is not possible to generate an article with detailed research findings or data tables on this specific topic as requested. The scientific community has not published studies that fit the scope of the provided outline for this particular chemical compound.

Future Research Directions and Perspectives on Disodium Dihydroxymalonate

Unexplored Synthetic Avenues and Novel Derivatization Strategies

The future of disodium (B8443419) dihydroxymalonate research will heavily rely on the development of innovative synthetic routes and derivatization techniques. While classical methods for the synthesis of dihydroxymalonic acid, such as the hydrolysis of alloxan (B1665706) or the oxidation of tartronic acid, are established, there is considerable scope for the exploration of more efficient, sustainable, and scalable methodologies. wikipedia.org Future research could focus on enzymatic or chemo-enzymatic pathways, leveraging the selectivity of biocatalysts to produce dihydroxymalonate with high purity and yield.

Furthermore, novel derivatization strategies targeting the hydroxyl and carboxyl groups of the dihydroxymalonate moiety could lead to a diverse library of new compounds with tailored properties. For instance, selective esterification or amidation of the carboxyl groups, while preserving the gem-diol functionality, could yield monomers for novel biodegradable polyesters and polyamides. mdpi.comnih.gov Conversely, the derivatization of the hydroxyl groups could open pathways to new acetals, ketals, and ethers with unique chemical and physical characteristics. A key challenge will be the development of orthogonal protection strategies to selectively modify one functional group in the presence of the other.

Table 1: Potential Derivatization Strategies for Dihydroxymalonate

| Functional Group | Potential Derivatization Reaction | Resulting Derivative Class | Potential Applications |

| Carboxyl | Esterification with functionalized alcohols | Polyesters, functional esters | Biodegradable plastics, drug delivery |

| Carboxyl | Amidation with functionalized amines | Polyamides, functional amides | High-performance polymers, biomaterials |

| Hydroxyl | Acetal/Ketal formation | Cyclic acetals/ketals | Protecting groups, chiral auxiliaries |

| Hydroxyl | Etherification | Polyethers, functional ethers | Surfactants, phase-transfer catalysts |

Advanced Characterization Challenges and Methodological Innovations

The unique structural feature of a geminal diol within a dicarboxylic acid framework presents distinct challenges and opportunities for advanced characterization. While standard techniques like NMR and IR spectroscopy can provide basic structural information, a deeper understanding of the conformational dynamics, hydrogen bonding networks, and electronic properties of disodium dihydroxymalonate and its derivatives will require more sophisticated approaches.

Future research should focus on the application of advanced NMR techniques, such as solid-state NMR and multi-dimensional solution NMR, to probe the structure and dynamics in different environments. nih.gov Innovations in vibrational spectroscopy, including Raman and terahertz spectroscopy, could provide valuable insights into the low-frequency vibrational modes associated with the flexible dihydroxymalonate backbone and its interactions with surrounding molecules. Furthermore, high-resolution mass spectrometry techniques will be crucial for the unambiguous identification of novel derivatives and for studying their fragmentation pathways. A significant challenge will be the development of analytical methods capable of distinguishing between the gem-diol form and its corresponding keto form, which may exist in equilibrium under certain conditions. wikipedia.org

Expansion of Theoretical Modeling to More Complex Dihydroxymalonate Systems

Computational chemistry and theoretical modeling are poised to play a pivotal role in accelerating the discovery and design of new dihydroxymalonate-based systems. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govresearchgate.net Such studies can provide fundamental insights into the stability of the gem-diol structure and the acidity of the hydroxyl and carboxyl protons.

Future theoretical work should expand to more complex systems, including the modeling of coordination polymers and other materials incorporating the dihydroxymalonate ligand. Molecular dynamics simulations could be utilized to study the conformational landscape of dihydroxymalonate-containing polymers and their interactions with solvents or other molecules. A particularly interesting avenue would be the computational investigation of the binding of this compound to metal ions, which could guide the design of novel metal-organic frameworks (MOFs) with specific catalytic or sorption properties. rsc.org

Discovery of Novel Reactivity Patterns and Catalytic Cycles

The reactivity of dihydroxymalonic acid, such as its decomposition to carbon dioxide and glyoxylic acid upon heating in aqueous solution, is known. wikipedia.org However, a vast landscape of its reactivity, particularly in the context of its disodium salt, remains to be explored. Future research should aim to uncover novel reactivity patterns, including its behavior in non-aqueous media and its potential to participate in unconventional chemical transformations.

The unique arrangement of functional groups in this compound suggests its potential as a versatile ligand in catalysis. The carboxylate groups can coordinate to metal centers, while the gem-diol moiety could participate in substrate binding or proton transfer steps. Future investigations could explore the use of dihydroxymalonate-metal complexes as catalysts for a range of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The development of catalytic cycles involving dihydroxymalonate as a key component could lead to new and sustainable chemical processes.

Design and Fabrication of Next-Generation Dihydroxymalonate-Based Functional Materials

The ability of the dihydroxymalonate anion to act as a bridging ligand between metal centers opens up exciting possibilities for the design and fabrication of novel functional materials. rsc.orgresearchgate.net The synthesis of coordination polymers and metal-organic frameworks (MOFs) incorporating this compound is a promising area for future research. The flexible nature of the dihydroxymalonate ligand could lead to the formation of dynamic and responsive materials with tunable porosity and guest-binding properties. rsc.org

Furthermore, the incorporation of dihydroxymalonate units into polymer backbones could lead to the development of next-generation biodegradable and functional polymers. mdpi.comnih.gov These materials could find applications in areas such as drug delivery, tissue engineering, and environmentally friendly packaging. The gem-diol functionality could also be exploited to create materials with unique surface properties, such as enhanced hydrophilicity or the ability to participate in specific intermolecular interactions. The fabrication of thin films, nanoparticles, and other nanostructured materials from dihydroxymalonate-based precursors is another exciting frontier for future exploration. nih.govmdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.